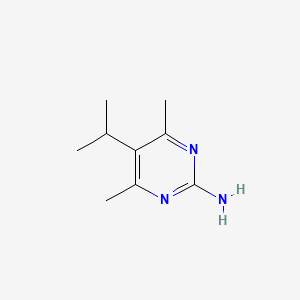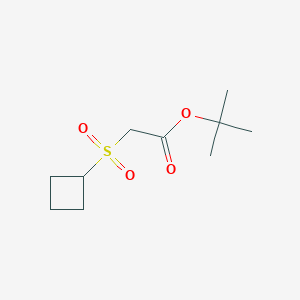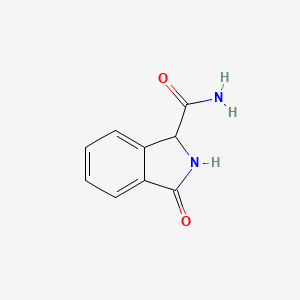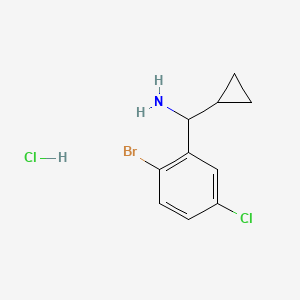
3-Ethenyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Vinyltetrahydro-2H-pyran-2-one is a lactone compound characterized by a six-membered ring structure containing an oxygen atom and a vinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Vinyltetrahydro-2H-pyran-2-one can be synthesized through the telomerization of butadiene with carbon dioxide, catalyzed by palladium. This method involves the reaction of butadiene with carbon dioxide in the presence of a palladium catalyst, resulting in the formation of the lactone structure .
Industrial Production Methods
The industrial production of 3-vinyltetrahydro-2H-pyran-2-one typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Vinyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a more saturated form.
Substitution: The vinyl group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated lactones .
Aplicaciones Científicas De Investigación
3-Vinyltetrahydro-2H-pyran-2-one has several scientific research applications:
Polymer Synthesis: It serves as a monomer for the synthesis of high CO2-content polymers, which are used in various industrial applications.
Material Science: The compound’s unique structure allows for the creation of materials with specific thermal and mechanical properties.
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 3-vinyltetrahydro-2H-pyran-2-one involves its ability to undergo polymerization and other chemical reactions. The vinyl group and lactone ring provide reactive sites for various chemical processes, allowing the compound to interact with other molecules and form new structures .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one: This compound is similar in structure but contains an ethyl group instead of a hydrogen atom at the 3-position.
3-Ethylidene-6-vinyltetrahydro-2H-pyran-2-one: Another similar compound with an ethylidene group, which affects its reactivity and applications.
Uniqueness
3-Vinyltetrahydro-2H-pyran-2-one is unique due to its specific combination of a vinyl group and a lactone ring, which provides distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
90292-27-6 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
3-ethenyloxan-2-one |
InChI |
InChI=1S/C7H10O2/c1-2-6-4-3-5-9-7(6)8/h2,6H,1,3-5H2 |
Clave InChI |
VRGMVOYHYVNOMI-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)
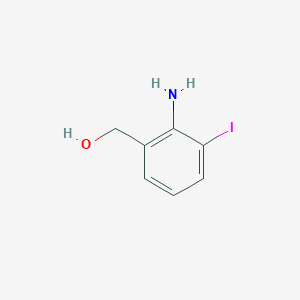
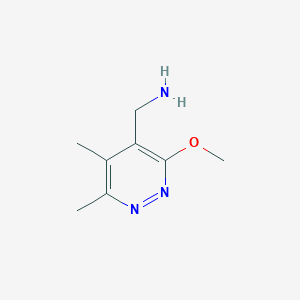
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
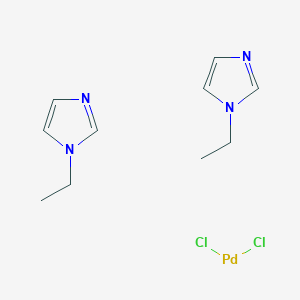
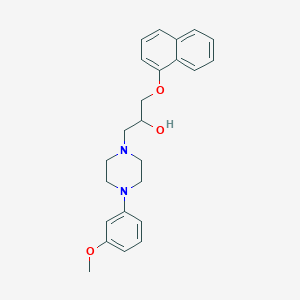
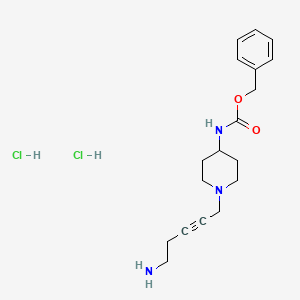
![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
